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Introduction
Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor

inhibitor approved for the treatment of acne vulgaris.[1][2] Its development marks a significant

advancement in dermatology, offering a targeted approach to a hormonally driven skin

condition. This technical guide provides a comprehensive overview of the preclinical safety and

toxicology data for clascoterone, focusing on the key studies that have elucidated its safety

profile. The information is intended to serve as a resource for researchers, scientists, and

professionals involved in drug development.

Mechanism of Action
Clascoterone exerts its therapeutic effect through competitive antagonism of androgen

receptors in the skin, particularly within the sebaceous glands and hair follicles.[2][3] It directly

competes with dihydrotestosterone (DHT) for binding to these receptors, thereby inhibiting the

downstream signaling pathways responsible for acne pathogenesis.[4] This includes the

reduction of sebum production and inflammation. In vitro studies have demonstrated that

clascoterone inhibits androgen receptor-regulated gene transcription and antagonizes lipid

and inflammatory cytokine production in human primary sebocytes in a dose-dependent

manner. A key feature of clascoterone's safety profile is its rapid hydrolysis in the skin to its

inactive metabolite, cortexolone, which limits systemic exposure and potential side effects.
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Caption: Proposed mechanism of action of Clascoterone in sebocytes.

Pharmacokinetics
Preclinical and Phase 1 studies have shown that systemic absorption of clascoterone
following topical application is low. After topical administration, clascoterone penetrates the

skin and is rapidly metabolized to the inactive metabolite, cortexolone, limiting systemic

exposure. In a study with adult subjects with moderate to severe acne, steady-state plasma

concentrations were reached by day five of twice-daily application. On day 14, the mean

maximum plasma concentration (Cmax) was 4.5 ± 2.9 ng/mL, and the mean area under the

plasma concentration-time curve (AUC) was 37.1 ± 22.3 h*ng/mL. Systemic exposure in

adolescents was found to be similar to that in adults.

Toxicology Studies
A comprehensive battery of toxicology studies was conducted to evaluate the safety of

clascoterone, including general toxicology, reproductive and developmental toxicology,

genotoxicity, and carcinogenicity.

General Toxicology
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Repeat-dose toxicity studies were conducted in rats and dogs. In a 26-week subcutaneous

toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was established.

Experimental Protocol: 26-Week Subcutaneous Toxicity Study in Rats

Species: Rat

Administration: Subcutaneous injection

Duration: 26 weeks, followed by a 4-week recovery period

Dose Groups: 0 (vehicle), and escalating doses of clascoterone. The NOAEL was

determined to be 2.5 mg/kg/day.

Endpoints: Clinical observations, body weight, food consumption, hematology, clinical

chemistry, urinalysis, organ weights, and histopathology.

Toxicokinetic Parameters at NOAEL (Day 182):

t1/2: 2.1 hours (females); not calculable in males

tmax: 0.5 hours (females) and 2 hours (males)

AUC0-tlast: 173.19 ng·hr/mL (females) and 298.61 ng·hr/mL (males)
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Caption: General workflow for a repeat-dose toxicology study.
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Reproductive and Developmental Toxicology
Embryofetal development studies were conducted in both rats and rabbits.

Experimental Protocol: Embryofetal Development Study in Rats

Species: Pregnant Rats

Administration: Subcutaneous

Dosing Period: During organogenesis (Gestation Day 6 through Lactation Day 20 in a

prenatal/postnatal study)

Dose Groups: 1, 5, or 25 mg/kg/day

Endpoints: Maternal toxicity, uterine parameters, fetal malformations, and postnatal

development.

Findings: No maternal toxicity was observed up to 25 mg/kg/day. Clascoterone-related

malformations (omphalocele) were noted at all dose levels without a clear dose-response

relationship. In a prenatal and postnatal development study, no significant maternal or

developmental toxicity was observed at doses up to 12.5 mg/kg/day.

Experimental Protocol: Embryofetal Development Study in Rabbits

Species: Pregnant Rabbits

Administration: Subcutaneous

Dosing Period: During organogenesis

Dose Groups: 0.1, 0.4, or 1.5 mg/kg/day

Endpoints: Maternal toxicity, implantation loss, resorptions, and fetal malformations.

Findings: Increased post-implantation loss and resorptions were observed at 1.5 mg/kg/day.

No developmental toxicity was noted at doses up to 0.4 mg/kg/day. No clascoterone-related

maternal toxicity or fetal malformations were noted at any dose.
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Table 1: Summary of Reproductive Toxicology Findings

Species
Study
Type

Route
Doses
(mg/kg/da
y)

NOAEL
(Maternal
)

NOAEL
(Develop
mental)

Findings

Rat

Embryofeta

l

Developme

nt

Subcutane

ous
1, 5, 25

25

mg/kg/day

Not

determined

Omphaloce

le

observed

in single

fetuses at

each dose

level.

Rat

Prenatal &

Postnatal

Dev.

Subcutane

ous

0.5, 2.5,

12.5

12.5

mg/kg/day

12.5

mg/kg/day

No

significant

maternal or

developme

ntal toxicity

observed.

Rabbit

Embryofeta

l

Developme

nt

Subcutane

ous

0.1, 0.4,

1.5

1.5

mg/kg/day

0.4

mg/kg/day

Increased

post-

implantatio

n loss and

resorptions

at 1.5

mg/kg/day.

No fetal

malformati

ons noted.

Genotoxicity and Carcinogenicity
Aggregated GHS information suggests that clascoterone is suspected of causing genetic

defects and is suspected of damaging fertility or the unborn child. However, detailed study

reports on genotoxicity and carcinogenicity were not extensively available in the public domain
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at the time of this review. Long-term clinical studies up to 9 months have not revealed systemic

adverse events typically associated with oral androgen receptor inhibitors.

Local Tolerance
Dermal Sensitization: A 5% clascoterone solution did not cause sensitization in a guinea pig

dermal sensitization study.

Ocular Irritation: Clascoterone cream, 1%, was found to be a weak ocular irritant in rabbits.

Phototoxicity: Clascoterone cream is not considered to pose a phototoxic risk based on its

lack of absorption in the ultraviolet/visible spectrum between 290 and 700 nm.

Safety Pharmacology
Cardiovascular Effects: In a pilot hERG assay, clascoterone showed low potency dose-related

inhibition of the hERG potassium current. In a study with conscious unrestrained Beagles

receiving subcutaneous doses of clascoterone, further cardiovascular effects were evaluated.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: In a clinical pharmacokinetic trial,

some subjects showed evidence of HPA axis suppression, which was reversible. All subjects

returned to normal HPA axis function four weeks after discontinuing treatment. Pediatric

patients may be more susceptible to systemic toxicity.

Conclusion
The preclinical data on clascoterone indicate a favorable safety profile for topical

administration. Its mechanism of action is localized to the skin, and it is rapidly metabolized to

an inactive compound, leading to low systemic exposure. While reproductive toxicology studies

in animals have shown some developmental effects at doses significantly higher than the

maximum recommended human dose, the overall preclinical safety data supported its clinical

development. Long-term clinical use has shown that local skin reactions, such as erythema and

dryness, are the most common adverse effects, and these are generally mild. The available

data suggest that clascoterone is a safe and effective topical treatment for acne vulgaris.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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